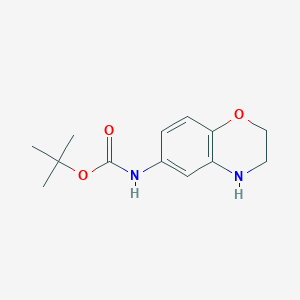

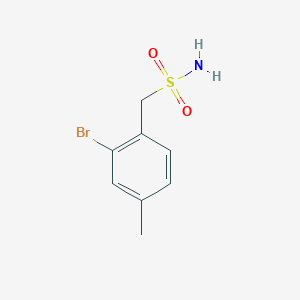

1-(3-Bromo-2-methylphenyl)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of alpha-Bromoketones

- Scientific Field: Organic Chemistry

- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” is used in the synthesis of alpha-Bromoketones, which are valuable intermediates in organic synthesis .

- Method of Application: The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .

- Results: The research resulted in the successful synthesis of alpha-Bromoketones, including Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, and 2-Bromo-1-(3-bromophenyl)ethanone .

Synthesis of Lusutrombopag

- Scientific Field: Biochemistry

- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” is used in the enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, the key building block of Lusutrombopag .

- Method of Application: The compound is bioreduced using a carbonyl reductase from Novosphingobium aromaticivorans (CBR), which could completely convert 100 g/L of the compound to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol .

- Results: The research resulted in the successful synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol with excellent enantioselectivity (>99% ee) and 77% isolated yield .

Free Radical Bromination

- Scientific Field: Organic Chemistry

- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can undergo free radical bromination, a reaction that involves the substitution of a hydrogen atom by a bromine atom .

- Method of Application: The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom to form a succinimidyl radical (S·). This radical then removes a hydrogen atom from the compound to form succinimide (SH) .

- Results: The reaction results in the formation of a new compound, C6H5CHBrCH2CH3 .

Synthesis of (2-Bromopropyl)benzene

- Scientific Field: Organic Chemistry

- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can be used in the synthesis of (2-Bromopropyl)benzene .

- Method of Application: The specific method of synthesis is not provided in the source .

- Results: The reaction results in the formation of (2-Bromopropyl)benzene .

Electrophilic Aromatic Substitution

- Scientific Field: Organic Chemistry

- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can undergo electrophilic aromatic substitution, a reaction that involves the substitution of a hydrogen atom on an aromatic ring by an electrophile .

- Method of Application: The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom to form a succinimidyl radical (S·). This radical then removes a hydrogen atom from the compound to form succinimide (SH) .

- Results: The reaction results in the formation of a new compound, C6H5CHBrCH2CH3 .

Synthesis of (3-Bromo-2-methylphenyl)boronic Acid

- Scientific Field: Organic Chemistry

- Application Summary: “1-(3-Bromo-2-methylphenyl)propan-2-one” can be used in the synthesis of (3-Bromo-2-methylphenyl)boronic acid .

- Method of Application: The specific method of synthesis is not provided in the source .

- Results: The reaction results in the formation of (3-Bromo-2-methylphenyl)boronic acid .

Propriétés

IUPAC Name |

1-(3-bromo-2-methylphenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEWIRWBOJGPAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-2-methylphenyl)propan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)

![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)

![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)

![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)